molecular formula C14H23NO4 B1343094 Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate CAS No. 419571-68-9

Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

Cat. No. B1343094
Key on ui cas rn: 419571-68-9
M. Wt: 269.34 g/mol
InChI Key: AKTJBXNKJJLHFG-UHFFFAOYSA-N
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Patent
US07125887B2

Procedure details

A solution of 2.27 g (10.0 mmol) of 4-acetyl-1-(tert-butoxycarbonyl)piperidine (from Step A), 1.95 mL (20.0 mmol) of ethyl acetate and 2.24 g (20.0 mmol) of potassium t-butoxide in 25 mL of MTBE was stirred at rt for 20 h. The reaction was quenched with 50 mL of 0.5 N KHSO4 and extracted with 150 mL of ether. The extract was dried over MgSO4 and concentrated. Flash chromatography on 70 g of silica gel using 20:1 v/v hexanes/acetone as the eluant afforded the title compound. The enol form predominated in CDCl3 solution: 1H NMR (500 MHz, CDCl3) δ 1.46 (s, 9H), 1.53 (dq, J=4.5, 12.5, 2H), 1.81 (app d, J=13.5, 2h), 2.07 (s, 3H), 2.44–2.33 (m, 1H), 2.72–2.79 (m, 2H), 4.18–4.28 (br s, 2H), 5.50 (s, 1H).
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[C:17](OCC)(=[O:19])[CH3:18].CC(C)([O-])C.[K+]>CC(OC)(C)C>[C:13]([O:12][C:10]([N:7]1[CH2:6][CH2:5][CH:4]([C:1](=[O:3])[CH2:2][C:17](=[O:19])[CH3:18])[CH2:9][CH2:8]1)=[O:11])([CH3:16])([CH3:15])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
2.27 g
Type
reactant
Smiles
C(C)(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
1.95 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
2.24 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 50 mL of 0.5 N KHSO4
EXTRACTION
Type
EXTRACTION
Details
extracted with 150 mL of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(CC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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